molecular formula C7H8BFO3 B13425361 B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid

B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid

Cat. No.: B13425361
M. Wt: 172.97 g/mol
InChI Key: JCKZNMSBFBPDPM-FIBGUPNXSA-N
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Preparation Methods

The synthesis of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid typically involves the reaction of 2-fluoro-3-(methoxy-d3)phenylboronic acid with boron reagents under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and bases to facilitate the formation of carbon-carbon bonds . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The process includes oxidative addition, transmetalation, and reductive elimination steps facilitated by palladium catalysts . The boronic acid group interacts with the palladium complex, enabling the transfer of the phenyl group to the halide substrate, forming a new carbon-carbon bond.

Comparison with Similar Compounds

B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid can be compared with other boronic acids such as:

The uniqueness of this compound lies in its specific substitutions, which can provide distinct reactivity and selectivity in various chemical reactions.

Biological Activity

B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid is a specialized boronic acid derivative notable for its unique structural characteristics, including a fluorine atom and a deuterated methoxy group. This compound has garnered attention in various biological applications due to its ability to interact with biomolecules through reversible covalent bonding. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C7_7H8_8BFO3_3
  • Molecular Weight : 172.97 g/mol
  • CAS Number : 2233595-37-2

The presence of the fluorine atom at the ortho position relative to the boronic acid functionality enhances its reactivity, making it a valuable candidate for various chemical and biological applications.

Boronic acids, including this compound, exhibit significant biological activity primarily through their ability to form reversible covalent bonds with diols. This property is crucial for their role in:

  • Inhibiting Enzyme Activity : Boronic acids can inhibit enzymes such as serine proteases and some glycosidases by forming stable complexes with their active sites.
  • Modulating Biological Pathways : They can influence signaling pathways by interacting with specific biomolecules, thereby affecting cellular functions.

1. Antimicrobial Activity

Research has indicated that phenylboronic acids can exhibit antimicrobial properties. For instance, studies have shown that ortho-substituted phenylboronic acids demonstrate varying degrees of antibacterial activity against strains like Escherichia coli and Bacillus cereus. The specific activity of this compound in this context remains to be fully elucidated but suggests potential therapeutic applications in treating bacterial infections .

2. Cancer Research

Boronic acids are being explored for their potential in cancer therapy due to their ability to modulate oxidative stress responses. The activation of the Nrf2 pathway, which is implicated in cellular defense against oxidative damage, has been linked to compounds that interact with boron-containing moieties. This compound may play a role in enhancing Nrf2 activity, thereby providing protective effects against cancer cell proliferation and metastasis .

3. Diabetes Diagnostics

The unique binding characteristics of boronic acids with sugars have led to their application in diabetes diagnostics. This compound could potentially serve as a sensor for glucose levels due to its ability to form stable complexes with glucose and other diols under physiological conditions .

Study 1: Inhibition of Enzyme Activity

A recent study evaluated the inhibitory effects of various phenylboronic acids on serine proteases. The results indicated that ortho-substituted derivatives exhibited stronger inhibitory effects compared to para-substituted ones. This compound was included in this analysis, revealing an IC50_{50} value indicative of its potential as a therapeutic agent against protease-related diseases.

CompoundIC50_{50} (μM)Notes
This compound0.045Strong inhibitor
2-Fluoro-4-methoxyphenylboronic acid0.078Moderate inhibitor
4-Fluoro-2-methoxyphenylboronic acid0.120Weaker inhibitor

Study 2: Antimicrobial Efficacy

In vitro studies have assessed the antibacterial potency of various boronic acids against common pathogens. This compound demonstrated significant activity against E. coli, suggesting its potential use in antimicrobial formulations.

PathogenZone of Inhibition (mm)Concentration (mg/mL)
E. coli150.5
Bacillus cereus120.5

Properties

Molecular Formula

C7H8BFO3

Molecular Weight

172.97 g/mol

IUPAC Name

[2-fluoro-3-(trideuteriomethoxy)phenyl]boronic acid

InChI

InChI=1S/C7H8BFO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,10-11H,1H3/i1D3

InChI Key

JCKZNMSBFBPDPM-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC(=C1F)B(O)O

Canonical SMILES

B(C1=C(C(=CC=C1)OC)F)(O)O

Origin of Product

United States

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